ETC-159 is a potent, orally available, small molecule inhibitor of porcupine (PORCN) [, , , , , ]. PORCN is a membrane-bound O-acyltransferase (MBOAT) enzyme residing in the endoplasmic reticulum (ER) and is essential for the biosynthesis and secretion of Wnt ligands []. By inhibiting PORCN, ETC-159 effectively blocks the Wnt signaling pathway [, , ].
Wnt signaling plays a crucial role in embryonic development, cell proliferation, differentiation, and stem cell maintenance [, ]. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer [, ]. Therefore, ETC-159 has emerged as a promising tool for scientific research, particularly in oncology, due to its ability to disrupt this critical signaling pathway.
Mechanism of Action
ETC-159 exerts its biological activity by selectively inhibiting PORCN, a key enzyme responsible for the palmitoylation and subsequent secretion of Wnt proteins [, , , ]. Palmitoylation is a crucial post-translational modification that facilitates the binding of Wnt ligands to their receptors, ultimately activating the Wnt signaling pathway []. By blocking PORCN activity, ETC-159 prevents the secretion and signaling of Wnt proteins, effectively disrupting the Wnt pathway [, , , ].
Applications
Investigating Wnt-dependent cancers: ETC-159 has shown efficacy in preclinical models of Wnt-addicted cancers, including pancreatic, ovarian, and colorectal cancers harboring specific genetic mutations [, , , ]. It effectively inhibits tumor growth in these models, highlighting its potential as a therapeutic agent [, , ].
Elucidating Wnt signaling mechanisms: ETC-159 serves as a valuable tool for dissecting the complexities of the Wnt signaling pathway [, ]. By inhibiting PORCN and observing downstream effects, researchers can gain a deeper understanding of Wnt signaling dynamics and identify potential therapeutic targets [, ].
Exploring combinatorial therapies: ETC-159 has demonstrated synergistic effects when combined with other anticancer agents, such as PI3K inhibitors and the immune checkpoint inhibitor pembrolizumab [, , ]. These findings suggest the potential for developing more effective treatment strategies for Wnt-driven cancers [, , ].
Studying bone fragility: Research indicates that ETC-159 can be used to study the role of Wnt signaling in bone metabolism []. While Wnt inhibition through ETC-159 can lead to bone fragility, concurrent treatment with alendronate, a bone-protective agent, can mitigate this effect [, ].
Future Directions
Further clinical development: ETC-159 has shown promising results in early-phase clinical trials for solid tumors [, , ]. Continued clinical development is necessary to assess its safety, efficacy, and optimal dosing strategies in various cancer types.
Related Compounds
Palmitoleic acid
Compound Description: Palmitoleic acid is a monounsaturated fatty acid. It plays a crucial role in the Wnt signaling pathway as the lipid moiety attached to Wnt proteins by the enzyme PORCN []. This lipid modification is essential for the secretion and biological activity of Wnt ligands [].
Relevance: ETC-159 is a small-molecule inhibitor of PORCN, the enzyme responsible for attaching palmitoleic acid to Wnt proteins []. By inhibiting PORCN, ETC-159 prevents the palmitoylation and subsequent secretion of Wnt ligands, ultimately disrupting the Wnt signaling pathway.
Wnt proteins
Compound Description: Wnt proteins are a family of secreted glycoproteins that play critical roles in various cellular processes, including cell proliferation, differentiation, and development []. Aberrant Wnt signaling is implicated in various diseases, including cancer.
Relevance: ETC-159 directly targets the Wnt signaling pathway by inhibiting PORCN, an enzyme essential for Wnt protein palmitoylation and secretion []. By inhibiting PORCN, ETC-159 effectively blocks the activity of all Wnt proteins.
Denosumab
Relevance: In clinical trials, ETC-159 administration has been associated with bone-related side effects due to Wnt inhibition []. To mitigate this, denosumab is often co-administered with ETC-159 to protect against bone loss [].
Pembrolizumab
Relevance: Studies have investigated the efficacy of combining ETC-159 with pembrolizumab in treating various cancers [, ]. This combination aims to exploit the synergistic effects of inhibiting Wnt signaling and enhancing the immune response for improved therapeutic outcomes.
Paclitaxel
Relevance: Researchers have explored the potential synergistic effects of combining ETC-159 with conventional chemotherapeutic agents like paclitaxel []. In vitro and in vivo studies using patient-derived organoids and xenograft models showed enhanced anti-tumor effects when ETC-159 was combined with paclitaxel [].
Gemcitabine
Relevance: Similar to paclitaxel, the combination of ETC-159 and gemcitabine has been investigated for potential synergistic effects in treating pancreatic cancer []. While some patient-derived organoids demonstrated an enhanced response to this combination, the results were less consistent than those observed with ETC-159 and paclitaxel [].
IWP-L6
Compound Description: IWP-L6 is a small-molecule inhibitor of PORCN []. Like ETC-159, it disrupts Wnt signaling by preventing the palmitoylation and secretion of Wnt ligands.
Relevance: IWP-L6 shares a similar mechanism of action with ETC-159, both targeting PORCN to inhibit Wnt signaling []. They are structurally distinct but serve as valuable tools for studying the Wnt pathway and exploring the therapeutic potential of PORCN inhibition.
LGK-974
Compound Description: LGK-974 is another small-molecule inhibitor of PORCN []. It also acts by preventing Wnt ligand palmitoylation and secretion, ultimately disrupting the Wnt signaling pathway.
Relevance: LGK-974 is another potent PORCN inhibitor with a similar mechanism of action to ETC-159 []. Structural differences between these inhibitors highlight the diverse chemical scaffolds that can be employed to target PORCN and modulate Wnt signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Diazoxide is a benzothiadiazine that is the S,S-dioxide of 2H-1,2,4-benzothiadiazine which is substituted at position 3 by a methyl group and at position 7 by chlorine. A peripheral vasodilator, it increases the concentration of glucose in the plasma and inhibits the secretion of insulin by the beta- cells of the pancreas. It is used orally in the management of intractable hypoglycaemia and intravenously in the management of hypertensive emergencies. It has a role as an antihypertensive agent, a sodium channel blocker, a vasodilator agent, a K-ATP channel agonist, a beta-adrenergic agonist, a cardiotonic drug, a bronchodilator agent, a sympathomimetic agent and a diuretic. It is a benzothiadiazine, a sulfone and an organochlorine compound. Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels. It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release. Diazoxide also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance. When administered intravenously, diazoxide can be used to treat hypertensive emergencies; however, this specific form of diazoxide is no longer available in the US. Diazoxide is usually well tolerated, and some of its more common side effects include fluid retention and electrolyte disturbances. In September 2015, the FDA issued a safety alert regarding post-marketing reports of pulmonary hypertension occurring in infants and neonates. Diazoxide is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. Diazoxide increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells. Diazoxide can cause developmental toxicity according to state or federal government labeling requirements. A benzothiadiazine derivative that is a peripheral vasodilator used for hypertensive emergencies. It lacks diuretic effect, apparently because it lacks a sulfonamide group.
Dibekacin is a kanamycin that is kanamycin B lacking the 3- and 4-hydroxy groups on the 2,6-diaminosugar ring. It has a role as a protein synthesis inhibitor and an antibacterial agent. It is functionally related to a kanamycin B. Dibekacin is an aminoglycoside antibiotic marketed in Japan. Dibekacin is an aminoglycoside antibiotic derived from kanamycin B. Dibekacin is active against bacterial strains that are resistant to kanamycin. Analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.
Dibemethine is active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT).
Antibacterial, aminoglycoside antibiotic, DG01447. Dibekacin sulfate is an analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.
Dibenzylideneacetone or dibenzalacetone, often abbreviated dba, is an organic compound with the formula C17H14O. It is a bright-yellow solid insoluble in water, but soluble in ethanol. Dibenzylideneacetone is used as a sunscreen component and as a ligand in organometallic chemistry, for instance in tris(dibenzylideneacetone)dipalladium(0). In this case, it is a labile ligand that is easily displaced by stronger ligands like triphenylphosphine, hence it serves a useful entry point into palladium(0) chemistry. (L2096)
Dibenz[a,h]anthracene belongs to the class of polynuclear aromatic hydrocarbons (PAHs). PAHs are a group of well-known environmental pollutants with both mutagenic and carcinogenic properties. They are released into the environment by the pyrolysis of organic materials. Dibenzo[a,h]anthracene is a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused benzene rings, produced by the incomplete combustion of organic matter. Dibenzo(a,h)anthracene is primarily found in gasoline exhaust, tobacco smoke, coal tar, soot and certain food products, especially smoked and barbecued foods. This substance is used only for research purposes to induce tumorigenesis. Dibenzo(a,h)anthracene is a mutagen and is reasonably anticipated to be a human carcinogen. Dibenz[a,h]anthracene appears as white crystals or pale yellow solid. Sublimes. (NTP, 1992) Dibenz[a,h]anthracene is an ortho-fused polycyclic arene. It has a role as a mutagen.